molecular formula C11H13NO3 B585864 Oxetan-3-yl 2-amino-3-methylbenzoate CAS No. 151695-58-8

Oxetan-3-yl 2-amino-3-methylbenzoate

Cat. No.: B585864
CAS No.: 151695-58-8
M. Wt: 207.229
InChI Key: XQRWAQOSHXIXSC-UHFFFAOYSA-N
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Description

Oxetan-3-yl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C11H13NO3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including Oxetan-3-yl 2-amino-3-methylbenzoate, often involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the Paternò−Büchi [2+2] photocycloaddition, which forms the oxetane ring through a photochemical reaction .

Industrial Production Methods

Industrial production of oxetane derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .

Scientific Research Applications

Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxetan-3-yl 2-amino-3-methylbenzoate is unique due to the presence of both the oxetane ring and the 2-amino-3-methylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

151695-58-8

Molecular Formula

C11H13NO3

Molecular Weight

207.229

IUPAC Name

oxetan-3-yl 2-amino-3-methylbenzoate

InChI

InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3

InChI Key

XQRWAQOSHXIXSC-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N)C(=O)OC2COC2

Synonyms

Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI)

Origin of Product

United States

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